1-Butanol

Catalog No.
S602850
CAS No.
71-36-3
M.F
C4H10O
CH3(CH2)3OH
CH3CH2CH2CH2OH
C4H9OH
C4H10O
M. Wt
74.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butanol

CAS Number

71-36-3

Product Name

1-Butanol

IUPAC Name

butan-1-ol

Molecular Formula

C4H10O
CH3(CH2)3OH
CH3CH2CH2CH2OH
C4H9OH
C4H10O

Molecular Weight

74.12 g/mol

InChI

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3

InChI Key

LRHPLDYGYMQRHN-UHFFFAOYSA-N

SMILES

CCCCO

Solubility

9 % (NIOSH, 2016)
63200 mg/L (at 25 °C)
0.85 M
63.2 mg/mL at 25 °C
In water, 68 g/L at 25 °C
In water, 6.32X10+4 mg/L at 25 °C
Miscible with many organic solvents
Very soluble in acetone; miscible with ethanol and ethyl ether
> 10% in benzene
Solubility in water, g/100ml at 20 °C: 7.7
miscible with alcohol, ether, organic solvents, 1 ml in 15 ml water
9%

Synonyms

Butyl Alcohol; 1-Butyl Alcohol; Butanol; Butyl Hydroxide; CCS 203; Hemostyp; Methylolpropane; NSC 62782; Propylcarbinol; n-Butanol; n-Butyl Alcohol

Canonical SMILES

CCCCO

Biofuel Production

One of the most actively researched areas for 1-butanol is its potential as a biofuel. It has several advantages over ethanol, a more common biofuel, including:

  • Higher energy density: 1-Butanol has a higher energy density than ethanol, meaning it can store more energy per unit volume [].
  • Lower water solubility: Unlike ethanol, which readily mixes with water, 1-butanol has lower water solubility, making it easier to transport and store.
  • Compatibility with existing infrastructure: 1-butanol can be blended with gasoline and used in existing engines without significant modifications.

Research efforts are focused on developing efficient and sustainable methods for producing 1-Butanol from renewable resources such as biomass. This involves exploring different biological and chemical techniques to improve the yield and cost-effectiveness of production [, ].

Chemical Intermediate

-Butanol is also a valuable intermediate in the production of various chemicals. It serves as a starting material for synthesizing:

  • Plasticizers: These are additives that increase the flexibility and elasticity of plastics [].
  • Paints and coatings: 1-Butanol is used in the production of solvents and esters, which are components of paints and coatings.
  • Fragrances and flavors: 1-Butanol is a precursor to various esters used in fragrances and flavors [].

Research in this area focuses on developing new catalytic processes for the efficient conversion of 1-Butanol into valuable chemical products.

Other Research Applications

-Butanol is also used in various other scientific research applications, including:

  • Studying biological processes: Researchers use 1-butanol to investigate various biological processes, such as membrane transport and protein-ligand interactions.
  • Developing new materials: 1-Butanol is being explored for the development of new materials, such as bio-based polymers and fuels.

1-Butanol, also known as n-butanol or butan-1-ol, is a four-carbon primary alcohol with the chemical formula C₄H₉OH []. It is a colorless liquid with a mild alcoholic odor. 1-Butanol is naturally produced by fermentation processes and can be found in small amounts in alcoholic beverages, cheese, and fruits []. However, commercially produced 1-butanol is typically obtained from petroleum sources.

1-Butanol is an important industrial chemical with a wide range of applications. It is a significant compound in scientific research due to its role as a solvent, a building block for chemical synthesis, and a potential biofuel.


Molecular Structure Analysis

1-Butanol has a linear molecular structure with a four-carbon chain. The terminal carbon atom is bonded to a hydroxyl group (OH), characteristic of an alcohol. The remaining three carbon atoms are each bonded to two hydrogen atoms []. This structure results in several key features:

  • Polarity: The presence of the hydroxyl group creates a polar region in the molecule due to the electronegative oxygen atom. This polarity allows 1-butanol to hydrogen bond with other polar molecules and water [].
  • Hydrophobicity: Despite the polarity, the four-carbon chain gives 1-butanol some hydrophobic character, allowing it to interact with non-polar substances []. This balance of polarity and hydrophobicity makes it a versatile solvent.

Chemical Reactions Analysis

1-Butanol can undergo various chemical reactions, including:

  • Synthesis:

    • One common industrial method for producing 1-butanol is the Oxo process, which involves the hydroformylation of propylene (C₃H₆).

      C₃H₆ + CO + H₂ → CH₃CH₂CH₂CHO (Butanal)

    • Butanal is then hydrogenated to produce 1-butanol:

      CH₃CH₂CH₂CHO + H₂ → CH₃CH₂CH₂CH₂OH (1-Butanol)

  • Dehydration

    Under acidic conditions, 1-butanol can dehydrate to form butene, an alkene:

      CH₃CH₂CH₂CH₂OH → CH₃CH₂CH=CH₂ (Butene) + H₂O
  • Esterification

    1-Butanol can react with carboxylic acids to form esters, which are important solvents and fragrances:

      CH₃CH₂CH₂CH₂OH + CH₃COOH (Acetic Acid) → CH₃CH₂CH₂CH₂OCOCH₃ (Butyl Acetate) + H₂O

Physical And Chemical Properties Analysis

  • Melting Point: -89.8 °C []
  • Boiling Point: 117.7 °C []
  • Density: 810 kg/m³ []
  • Solubility: Soluble in water (66 g/L at 20 °C), miscible with most organic solvents [].
  • Vapor Pressure: <10 hPa (20 °C)
  • Flash Point: 35 °C

Mechanism of Action (Not Applicable)

1-Butanol does not have a specific biological mechanism of action as it is primarily used as an industrial chemical.

1-Butanol is a flammable liquid with a moderate toxicity.

  • Toxicity:
    • Oral LD₅₀ (rat): 790 mg/kg (LD₅₀ refers to the median lethal dose, the amount of a substance that causes death in 50% of a test population)
    • Dermal LD₅₀ (rabbit): 3400 mg/kg
    • Exposure to 1-butanol vapors can cause irritation of the eyes, nose, and throat.
  • Flammability:
    • 1-Butanol has a flash point of 35 °C, indicating it can easily ignite near heat sources.
    • The lower flammability limit is 1.4% and the upper flammability limit is 11.3% in air by volume. This means that within this concentration range, 1-butanol vapors can form explosive mixtures with air.

Physical Description

N-butyl alcohol is a colorless liquid. Used in organic chemical synthesis, plasticizers, detergents, etc.
Liquid; WetSolid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless, mobile liquid/vinous odour
Colorless liquid with a strong, characteristic, mildly alcoholic odor.

Color/Form

Colorless liquid

XLogP3

0.9

Boiling Point

243.9 °F at 760 mm Hg (USCG, 1999)
117.7 °C
117.85 °C
117.6 °C
117 °C
243°F

Flash Point

84 °F (USCG, 1999)
98 °F, 37 °C (closed cup)
Flash point: 28.89 degrees C, closed cup
29 °C c.c.
84°F

Vapor Density

2.6 (Air = 1)
Relative vapor density (air = 1): 2.6

Density

0.81 at 68 °F (USCG, 1999)
d15 0.81
0.8098 at 20 °C/4 °C
Relative density (water = 1): 0.81
0.807-0.809
0.81

LogP

0.88
0.88 (LogP)
0.88
log Kow = 0.88
0.9

Odor

HARSH FUSEL ODOR WITH BANANA
Odor similar to amyl alcohol
Rancid, sweet
Strong characteristic, mildly alcoholic odo

Melting Point

-129 °F (USCG, 1999)
-89.8 °C
Fp -90 °
-88.6 °C
-89.8°C
-90 °C
-129°F

UNII

8PJ61P6TS3

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Use and Manufacturing

IDENTIFICATION: n-Butyl alcohol is a colorless liquid. It has a mild alcoholic, harsh odor with banana. It will dissolve in water. USE: n-Butyl alcohol is used as a solvent in surface coatings. These can include varnishes, resins, waxes and gums. It is also used in the manufacture of other butyl compounds. n-Butyl alcohol is a product of fermentation. It has also been detected in the volatiles of foods such as cheese, muskmelon and cooked rice. EXPOSURE: People that work in industries where products containing n-butyl alcohol are used will have the highest exposure. These could include varnishing of automobiles, painting shops and fabric coating. Exposure will happen by eating foods containing n-butyl alcohol and breathing in fumes from cooking certain foods. n-Butyl alcohol can be found in surface water and air. It is often found in indoor air of new construction. It breaks down in air by reaction with radicals. It is expected to evaporate from soil and water surfaces. n-Butyl alcohol that remains in soil or water will be broken down by microorganisms. It is not expected to build up in aquatic organisms. RISK: n-Butyl alcohol, in the liquid or vapor phase, can cause eye irritation in humans. Blurred vision, increased tear production, light sensitivity and burning have been reported. n-Butyl alcohol can also cause skin and upper respiratory tract irritation. Signs of central nervous system depression were the only adverse effects found in rats given high doses of n-butyl alcohol by mouth for 13 weeks. Birth defects and abortions were found in rats breathing in vapors of n-butyl alcohol during pregnancy only at high concentrations that caused some of the pregnant rats to die. The U.S. EPA IRIS program determined that n-butyl alcohol is not classifiable as to human carcinogenicity, because no human and no animal cancer data were available. The potential for n-butyl alcohol to cause cancer in humans has not been assessed by the International Agency for Research on Cancer or the U.S. National Toxicology Program. (1-5; SRC; 2014)

Mechanism of Action

Alcohols are widely used as industrial solvents and chemical intermediates but can cause serious damage to human health. Nevertheless, few studies have addressed the molecular mechanisms underlying the cytotoxicity of industrial alcohols, with the notable exception of ethanol. The goal of our current study is to elucidate the molecular mechanism of cytotoxicity caused by primary alcohols containing longer carbon chains than ethanol. /The study/ find that 1-butanol induces morphological changes in H9c2 cardiomyoblastoma including nuclear condensation and membrane blebbing, both of which are features of apoptotic response. Moreover, a decrease in the mitochondrial membrane potential, the cytosolic release of cytochrome c, and the activation of caspase 9 and 3 was observed, thus revealing the activation of the mitochondrial apoptotic pathway by 1-butanol. The addition of Y-27632, a specific inhibitor of Rho-associated kinase (ROCK), suppressed the membrane blebbing and mitochondrial apoptotic pathway. In comparison z-VAD-fmk, a pan-caspase inhibitor, did not inhibit membrane blebbing but did prevent cell death following exposure to 1-butanol. These results indicate that mitochondrial pathway of apoptosis and membrane blebbing are parallel phenomena that occur downstream of ROCK. This kinase thus plays an essential role in 1-butanol cytotoxicity and subsequent cell death in H9c2 cells.
n-Butanol has been proposed as an alternative biofuel to ethanol, and several industrially used microbes, including Escherichia coli, have been engineered to produce it. Unfortunately, n-butanol is more toxic than ethanol to these organisms. To understand the basis for its toxicity, cell-wide studies were conducted at the transcript, protein, and metabolite levels to obtain a global view of the n-butanol stress response. Analysis of the data indicates that n-butanol stress has components common to other stress responses, including perturbation of respiratory functions (nuo and cyo operons), oxidative stress (sodA, sodC, and yqhD), heat shock and cell envelope stress (rpoE, clpB, htpG, cpxR, and cpxP), and metabolite transport and biosynthesis (malE and opp operon). Assays using fluorescent dyes indicated a large increase in reactive oxygen species during n-butanol stress, confirming observations from the microarray and proteomics measurements. Mutant strains with mutations in several genes whose products changed most dramatically during n-butanol stress were examined for increased sensitivity to n-butanol. Results from these analyses allowed identification of key genes that were recruited to alleviate oxidative stress, protein misfolding, and other causes of growth defects. Cellular engineering based on these cues may assist in developing a high-titer, n-butanol-producing host.
The effects of n-butyl and t-butyl alcohol on the respiration of electrically stimulated and unstimulated slices of rat brain cortical tissue were studied. n-Butyl alcohol, at a concn of 9 mM, and t-butyl alcohol, at a concn of 41 mM, reduced the respiration of stimulated tissue by about 11.5%, and depressed respiration of unstimulated tissue. It is concluded that the alcohols ... act primarily by interfering with mechanisms closely related to the excitation cycle in conducting membranes.

Vapor Pressure

15.51 mm Hg (USCG, 1999)
6.70 mmHg
7.0 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.58
15.51 mmHg
6 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

71-36-3
35296-72-1

Wikipedia

Butan-1-ol
Butyl alcohol

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Fire Hazards -> Flammable - 3rd degree
Cosmetics -> Denaturant; Solvent
SOLVENTS

Methods of Manufacturing

The principal commercial source of 1-butanol is n-butyraldehyde, obtained from the Oxo reaction of propylene. A mixture of n- and isobutyraldehyde is obtained in this process; this mixture is either separated initially and the individual aldehyde isomers hydrogenated, or the mixture of isomeric aldehydes is hydrogenated directly and the n- and isobutyl alcohol product mix separated by distillation.
n-Butyl alcohol is obtained by fermentation of glycerol, mannite, starches, and sugars in general, using Bacillus butylicus sometimes synergized by presence of Clostridium acetobutyricum, synthetically, from acetylene.
Manufacture from ethylene oxide and triethylaluminum; ... by oxidation of tributylborane. ... Manufacture by carbohydrate fermentation, by hydrogenation of butyraldehyde, from crotonaldehyde.
Ethyl alcohol may be converted directly to 1-butanol at 325 °C and 13 MPa (128 atm) over magnesium oxide/copper oxide. A mixture of butanol, hexyl and octyl alcohols, acetaldehyde, butyraldehyde, and crontonaldehyde is obtained when ethanol and hydrogen are passed over magnesium oxide at 200 °C and 10 MPa (99 atm). Butyl bromide can be hydrolyzed at 130-180 °C at 350-700 kPa (3.5-6.9 atm) to give a mixture of butanol and dibutyl ether; the dibutyl ether can be converted to 81% butanol by heating with 48% aq hydrobromic acid in an autoclave at 150 °C. An 82% yield of 1-butanol can be obtained from a low temp reduction of n-butyraldehyde with sodium borohydride. At 200-300 °C and 10 MPa (99 atm), furan has been reduced in the presence of copper chromite-barium chromite catalyst to butanol in 70% yields.
For more Methods of Manufacturing (Complete) data for N-BUTYL ALCOHOL (7 total), please visit the HSDB record page.

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Furniture and related product manufacturing
Intercompany shipment
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petrochemical manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing and related support activities
Services
Soap, cleaning compound, and toilet preparation manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
1-Butanol: ACTIVE

Analytic Laboratory Methods

Method: EPA-RCA 5030C; Procedure: purge and trap; Analyte: n-butyl alcohol; Matrix: water; Detection Limit: not provided.
Method: EPA-RCA 8015C; Procedure: gas chromatography with flame ionization detector; Analyte: n-butyl alcohol; Matrix: surface water, ground water, and solid matrices; Detection Limit: 8 ug/L.
Method: EPA-RCA 8260B; Procedure: gas chromatography/mass spectrometry; Analyte: n-butyl alcohol; Matrix: various; Detection Limit: not provided.
Method: NIOSH 1401, Issue 2; Procedure: gas chromatography with flame ionization detection; Analyte: n-butyl alcohol; Matrix: air; Detection Limit: 0.01 mg/sample.
For more Analytic Laboratory Methods (Complete) data for N-BUTYL ALCOHOL (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

The detection of n-butanol in 50-100 uL blood serum is performed by capillary gas chromatograpy. Detection limit is 10 ug/L.

Interactions

The effects of combined exposure to m-xylene and n-butyl alcohol on rotarod performance and motor activity in rats and respiratory rate in mice were investigated in the condition of an acute inhalation experiment. Rotarod performance and motor activity were tested in rats exposed to various concentrations of m-xylene, n-butyl alcohol and their mixture consisting of 50 Vol-% m-xylene and 50 Vol-% n-butyl alcohol immediately after termination of a 4-hour exposure period. The respiratory rate in mice was recorded in short 6 min duration exposures to individual solvents and their 50:50 Vol-% mixture. Both solvents and mixtures caused concentration-dependent disturbances of rotarod performance in rats. The medial effective concentration (EC50) for the effect amounted 6530 ppm, 1980 ppm and 3080 ppm for n-butyl alcohol, m-xylene and their mixture, respectively. Both solvents and their mixture changed the spontaneous motor activity in the rat. Because of a two-phase effect, the concentration-dependence of the observed changes could not be defined. The evaluation of the combined effect in motor activity test was carried out by comparing experimental values with expected ones assuming the summation of individual solvent effects. The tested solvents resulted in a concentration-dependent decrease in respiratory rate in mice. The concentration which decreased the respiratory rate to 50% (RD50) was 3010 ppm, 1360 ppm and 3140 ppm for n-butyl alcohol, m-xylene and their mixture, respectively...
The activity of partially purified human erythrocyte acid phosphatase (eapase) was enhanced 4-fold by n-butanol. The extent of human prostatic acid phosphatase (papase) activation by n-propanol was lower than that of eapase. Eapase & papase activation by aliphatic alcohols, including n-butanol was noncompetitive.
Potentiates bactericidal effects of alcohol, ethyl & alcohol, propyl.
Pretreatment with n-butanol (10 mmol/kg i.p.) 30 minutes before alloxan (100 mg/kg) protects mice from the permanent hyperglycemic effects (measured at 72 hours) of the diabetogenic agent. This dose of n-butanol caused an elevation of serum glucose at 30 minutes, the time of alloxan administration. Since glucose administration can protect animals from alloxan, the possibility that alcohol-induced hyperglycemia protected mice from alloxan was investigated. Mannoheptulose, an antagonist of glucose action at the pancreatic beta-cell, when given 24 minutes after n-butanol and 6 minutes before alloxan, eliminated the alcohol-induced protection. Fasted mice did not exhibit n-butanol-induced hyperglycemia at 30 minutes and alloxan given at that time produced diabetes. No protection was observed in fed animals when n-butanol was given 5 minutes before alloxan. The high serum levels of butanol and normal serum glucose which were observed at 5 minutes after alcohol administration indicated that the lack of protection was not due to a lack of circulating alcohol but resulted from an absence of hyperglycemia. The results indicate that pretreatment with n-butanol protects mice from alloxan-induced diabetes by the indirect mechanism of producing hyperglycemia at the time of alloxan administration.

Dates

Modify: 2023-08-15

Butanol production from Saccharina japonica hydrolysate by engineered Clostridium tyrobutyricum: The effects of pretreatment method and heat shock protein overexpression

Hongxin Fu, Jialei Hu, Xiaolong Guo, Jun Feng, Shang-Tian Yang, Jufang Wang
PMID: 34023662   DOI: 10.1016/j.biortech.2021.125290

Abstract

Macroalgal biomass is currently considered as a potential candidate for biofuel production. In this study, the effects of pretreatment method and heat shock protein overexpression were investigated for efficient butanol production from Saccharina japonica using engineered Clostridium tyrobutyricum. First, various pretreatment methods including acid hydrolysis, acid hydrolysis and enzymatic saccharification, and ultrasonic-assisted acid hydrolysis were employed to obtain the fermentable sugars, and the resulted hydrolysates were evaluated for butanol fermentation. The results showed that ultrasonic-assisted acid hydrolysate obtained the highest butanol yield (0.26 g/g) and productivity (0.19 g/L⋅h). Then, the effects of homologous or heterologous heat shock protein overexpression on butanol production and tolerance were examined. Among all the engineered strains, Ct-pMA12G exhibited improved butanol tolerance and enhanced butanol production (12.15 g/L butanol with a yield of 0.34 g/g and productivity of 0.15 g/L⋅h) from 1.8-fold concentrated S. japonica hydrolysate, which was the highest level ever reported for macroalgal biomass.


Effect of changes in continuous carboxylate feeding on the specific production rate of butanol using Clostridium saccharoperbutylacetonicum

Florian Gattermayr, Christoph Herwig, Viktoria Leitner
PMID: 33853028   DOI: 10.1016/j.biortech.2021.125057

Abstract

Substrate variability in multi-feedstock biorefineries has implications for the stability of downstream bioprocesses. Here, we studied potential effects of fluctuating feed rates and pH on substrate uptake and butanol production by Clostridium saccharoperbutylacetonicum during continuous co-feeding with butyric and acetic acid. Monitoring the fermentation extensively and at high frequency, enabled us to perform irregular fraction experimental designs. The total acid feed rate and the ratio of butyric acid to acetic acid in the feed were found to be significant factors in their uptake by the culture. Furthermore, to maximize the specific butanol production rate, glucose may not be limited and butyric acid should be supplied at a rate of 7.5 mmol L
h
. Surprisingly, pH played a role only indirectly, in its effect on process stability. Obtained results facilitate the control of feed rates based on physiological descriptors, which will be a critical factor in the establishment of multi-feedstock biorefineries.


A neutral red mediated electro-fermentation system of Clostridium beijerinckii for effective co-production of butanol and hydrogen

Yafei Zhang, Jianzheng Li, Jia Meng, Kai Sun, Han Yan
PMID: 33845318   DOI: 10.1016/j.biortech.2021.125097

Abstract

To enhance the co-production of butanol and hydrogen by the acetone-butanol-ethanol (ABE) fermentation of Clostridium beijerinckii, a novel cathodic electro-fermentation (CEF) system was constructed with neutral red (NR) as electron mediator. With the mediation of NR, production of butanol and hydrogen from glucose in the CEF system achieved 5.49 ± 0.28 g/L and 3.74 ± 0.16 L/L, 569.5% and 325.0% higher than that in the open circuit (OC) system, respectively. The butanol and hydrogen yield of 0.30 ± 0.02 g/g and 206.53 ± 8.20 mL/g was 172.7% and 71.4% higher than that in the OC system, respectively. The effective co-production of butanol and hydrogen in the NR-mediated CEF system was attributed to the cooperation of the introduced polarized electrode and the additional NR. With the control of the polarized electrode, a feasible ORP was available for the effective hydrogen production. And the additional NR had induced more carbon source and electrons to the synthesis of butanol.


Protective Effect of n-Butanol Extract from Viola yedoensis on Immunological Liver Injury

Haiqing Chu, Jiexin Wang, Qian Wang, Jie Chen, Jiaoning Li, Hangying Li, Liming Zhang
PMID: 33929783   DOI: 10.1002/cbdv.202001043

Abstract

Viola yedoensis Makino was used to treat inflammation, viral hepatitis, acute pyogenic infection, and ulcerative carbuncles. However, the protective effect on immunological liver injury (ILI) of V. yedoensis had been rarely reported. This study aimed to explore the protective effect of n-butanol extract (BE) from V. yedoensis on ILI in vitro and in vivo. In vitro, the BE significantly inhibited the secretions of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) in the HepG2.2.15 cells and the replication of HBV DNA. The research data in vivo revealed that the BE reduced the levels of alanine transaminase (ALT), aspartate transaminase (AST), and methane dicarboxylic aldehyde (MDA) in liver tissues of the ConA-induced mice, while increased the activities of superoxide dismutase (SOD), glutathione peroxidase (GSH-PX), and the effective contents of tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ) and the BE could ameliorate liver histological lesions. These results motivated a further investigation into the chemical constituents of BE. Four coumarins (esculetin, prionanthoside, cichoriin, and esculin) and one flavonoid (quercetin-3-O-galactoside) were isolated from the BE by silica gel column chromatography and recrystallization, of which structures were eventually confirmed by
H-NMR,
C-NMR, and MS.


The anthelmintic potentials of medicinal plant extracts and an isolated compound (rutin, C

Sutthida Minsakorn, Amaya Watthanadirek, Napassorn Poolsawat, Panupong Puttarak, Runglawan Chawengkirttikul, Panat Anuracpreeda
PMID: 33667989   DOI: 10.1016/j.vetpar.2021.109385

Abstract

Paramphistomosis is a pathogenic disease that occurs frequently in tropical and subtropical countries including Thailand. This disease is affected in the parasites causing severe gastrointestinal disorders and death in infected animals. In the present study, we examined the anthelmintic efficacy of albendazole (ABZ) and crude plant extracts from barks of Bombax ceiba L., Diospyros rhodocalyx Kurz. and Vitex glabrata R.Br., and leaves of Terminalia catappa L. and Cassia alata L. against Gastrothylax crumenifer. The hightest anthelmintic activity on the parasites after 24 h incubation was observed in the n-butanol extract of T. catappa leaf. In this study, fractionation bioassay of n-butanol extract of T. catappa leaf was conducted to both separation and discrimination of rutin served as a new efficient compound (LC
= 28.96; LC
= 88.75 μg/mL) against G. crumenifer. This compound was confirmed by
H nuclear magnetic resonance (
H NMR),
C NMR, infrared (IR) and ultraviolet (UV) spectra as well as mass spectra data. The rutin-treated parasites with all dosages showed swift decrease of the motility and the relative motility (RM) and survival index (SI) were decreased obviously from 3 h until flukes were killed after 12 h of incubation. When observed with light microscopy, the parasites showed the earliest change in a limited region of the tegument. When observed by scanning electron microscopy, the parasites' tegument exhibited similar sequences of surface changes after treatments with rutin and ABZ, but less severity in ABZ treatment. The sequences of changes comprised swelling of folds and ridges, formation of blebbing, rupturing of blebs, erosions, lesions and the tegument demolition. Hence, rutin could be considered as the potential anthelmintic agent for treatment of paramphistomosis.


Phytochemicals of Periploca aphylla Dcne. ameliorated streptozotocin-induced diabetes in rat

Umbreen Rashid, Muhammad Rashid Khan
PMID: 33752586   DOI: 10.1186/s12199-021-00962-0

Abstract

Periploca aphylla is used by local population and indigenous medicine practitioners as stomachic, tonic, antitumor, antiulcer, and for treatment of inflammatory disorders. The aim of this study was to evaluate antidiabetic effect of the extract of P. aphylla and to investigate antioxidant and hypolipidemic activity in streptozotocin (STZ)-induced diabetic rats.
The present research was conducted to evaluate the antihyperglycemic potential of methanol extract of P. aphylla (PAM) and subfractions n-hexane (PAH), chloroform (PAC), ethyl acetate (PAE), n-butanol (PAB), and aqueous (PAA) in glucose-overloaded hyperglycemic Sprague-Dawley rats. Based on the efficacy, PAB (200 mg/kg and 400 mg/kg) was tested for its antidiabetic activity in STZ-induced diabetic rats. Diabetes was induced via intraperitoneal injection of STZ (55 mg/kg) in rat. Blood glucose values were taken weekly. HPLC-DAD analysis of PAB was carried out for the presence of various polyphenols.
HPLC-DAD analysis of PAB recorded the presence of rutin, catechin, caffeic acid, and myricetin. Oral administration of PAB at doses of 200 and 400 mg/kg for 21 days significantly restored (P < 0.01) body weight (%) and relative liver and relative kidney weight of diabetic rats. Diabetic control rats showed significant elevation (P < 0.01) of AST, ALT, ALP, LDH, total cholesterol, triglycerides, LDL, creatinine, total bilirubin, and BUN while reduced (P < 0.01) level of glucose, total protein, albumin, insulin, and HDL in serum. Count of blood cells and hematological parameters were altered in diabetic rats. Further, glutathione peroxidase, catalase, superoxide dismutase, glutathione reductase, and total soluble protein concentration decreased while concentration of thiobarbituric acid reactive substances and percent DNA damages increased (P < 0.01) in liver and renal tissues of diabetic rats. Histopathological damage scores increased in liver and kidney tissues of diabetic rats. Intake of PAB (400 mg/kg) resulted in significant improvement (P < 0.01) of above parameters, and results were comparable to that of standard drug glibenclamide.
The result suggests the antihyperglycemic, antioxidant, and anti-inflammatory activities of PAB treatment in STZ-compelled diabetic rat. PAB might be used as new therapeutic agent in diabetic patients to manage diabetes and decrease the complications.


Exposure to 1-Butanol Exemplifies the Response of the Thermoacidophilic Archaeon Sulfolobus acidocaldarius to Solvent Stress

Jens C Benninghoff, Laura Kuschmierz, Xiaoxiao Zhou, Andreas Albersmeier, Trong Khoa Pham, Tobias Busche, Phillip C Wright, Jörn Kalinowski, Kira S Makarova, Christopher Bräsen, Hans-Curt Flemming, Jost Wingender, Bettina Siebers
PMID: 33741627   DOI: 10.1128/AEM.02988-20

Abstract

is a thermoacidophilic crenarchaeon with optimal growth at 80°C and pH 2 to 3. Due to its unique physiological properties, allowing life at environmental extremes, and the recent availability of genetic tools, this extremophile has received increasing interest for biotechnological applications. In order to elucidate the potential of tolerating process-related stress conditions, we investigated the response of
toward the industrially relevant organic solvent 1-butanol. In response to butanol exposure, biofilm formation of
was enhanced and occurred at up to 1.5% (vol/vol) 1-butanol, while planktonic growth was observed at up to 1% (vol/vol) 1-butanol. Confocal laser-scanning microscopy revealed that biofilm architecture changed with the formation of denser and higher tower-like structures. Concomitantly, changes in the extracellular polymeric substances with enhanced carbohydrate and protein content were determined in 1-butanol-exposed biofilms. Using scanning electron microscopy, three different cell morphotypes were observed in response to 1-butanol. Transcriptome and proteome analyses were performed comparing the response of planktonic and biofilm cells in the absence and presence of 1-butanol. In response to 1% (vol/vol) 1-butanol, transcript levels of genes encoding motility and cell envelope structures, as well as membrane proteins, were reduced. Cell division and/or vesicle formation were upregulated. Furthermore, changes in immune and defense systems, as well as metabolism and general stress responses, were observed. Our findings show that the extreme lifestyle of
coincided with a high tolerance to organic solvents. This study provides what may be the first insights into biofilm formation and membrane/cell stress caused by organic solvents in
are unique in terms of metabolic and cellular processes, as well as the adaptation to extreme environments. In the past few years, the development of genetic systems and biochemical, genetic, and polyomics studies has provided deep insights into the physiology of some archaeal model organisms. In this study, we used
, which is adapted to the two extremes of low pH and high temperature, to study its tolerance and robustness as well as its global cellular response toward organic solvents, as exemplified by 1-butanol. We were able to identify biofilm formation as a primary cellular response to 1-butanol. Furthermore, the triggered cell/membrane stress led to significant changes in culture heterogeneity accompanied by changes in central cellular processes, such as cell division and cellular defense systems, thus suggesting a global response for the protection at the population level.


Response characteristics of the membrane integrity and physiological activities of the mutant strain Y217 under exogenous butanol stress

Yue Gao, Xiang Zhou, Miao-Miao Zhang, Ya-Jun Liu, Xiao-Peng Guo, Cai-Rong Lei, Wen-Jian Li, Dong Lu
PMID: 33606076   DOI: 10.1007/s00253-021-11174-5

Abstract

Butanol inhibits bacterial activity by destroying the cell membrane of Clostridium acetobutylicum strains and altering functionality. Butanol toxicity also results in destruction of the phosphoenolpyruvate-carbohydrate phosphotransferase system (PTS), thereby preventing glucose transport and phosphorylation and inhibiting transmembrane transport and assimilation of sugars, amino acids, and other nutrients. In this study, based on the addition of exogenous butanol, the tangible macro indicators of changes in the carbon ion beam irradiation-mutant Y217 morphology were observed using scanning electron microscopy (SEM). The mutant has lower microbial adhesion to hydrocarbon (MATH) value than C. acetobutylicum ATCC 824 strain. FDA fluorescence intensity and conductivity studies demonstrated the intrinsically low membrane permeability of the mutant membrane, with membrane potential remaining relatively stable. Monounsaturated FAs (MUFAs) accounted for 35.17% of the mutant membrane, and the saturated fatty acids (SFA)/unsaturated fatty acids (UFA) ratio in the mutant cell membrane was 1.65. In addition, we conducted DNA-level analysis of the mutant strain Y217. Expectedly, through screening, we found gene mutant sites encoding membrane-related functions in the mutant, including ATP-binding cassette (ABC) transporter-related genes, predicted membrane proteins, and the PTS transport system. It is noteworthy that an unreported predicted membrane protein (CAC 3309) may be related to changes in mutant cell membrane properties. KEY POINTS: • Mutant Y217 exhibited better membrane integrity and permeability. • Mutant Y217 was more resistant to butanol toxicity. • Some membrane-related genes of mutant Y217 were mutated.


Explore Compound Types